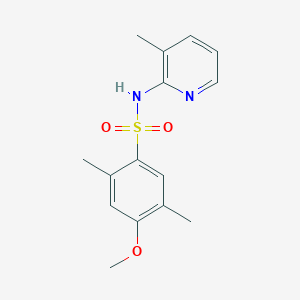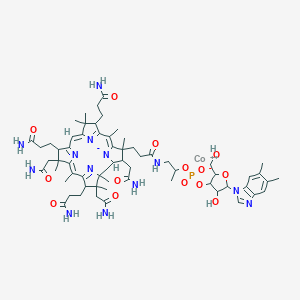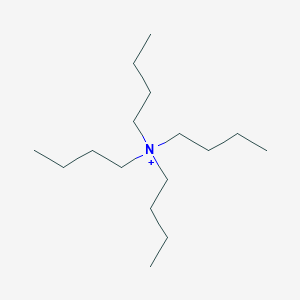
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as MDB or MDBS. MDBS has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
MDBS is believed to exert its anti-tumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. MDBS inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Effets Biochimiques Et Physiologiques
MDBS has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, MDBS has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. MDBS has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
MDBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-tumor and anti-inflammatory activity in vitro and in vivo. However, there are also some limitations to using MDBS in lab experiments. Its mechanism of action is not fully understood, and its efficacy and toxicity in humans have not been established.
Orientations Futures
MDBS has potential as a therapeutic agent for cancer and inflammation, but further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans. Some future directions for research on MDBS include:
1. Investigating the effects of MDBS on other signaling pathways involved in cancer and inflammation, such as the MAPK and PI3K/Akt pathways.
2. Studying the pharmacokinetics and pharmacodynamics of MDBS in vivo to determine its efficacy and toxicity in animal models.
3. Developing novel formulations of MDBS, such as nanoparticles or liposomes, to improve its bioavailability and targeting.
4. Testing the combination of MDBS with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
In conclusion, MDBS is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in cancer and inflammation. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to exhibit anti-tumor and anti-inflammatory activity in vitro and in vivo. Further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans.
Méthodes De Synthèse
The synthesis of MDBS involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridylamine. The reaction takes place in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization.
Applications De Recherche Scientifique
MDBS has been studied for its potential therapeutic applications in various diseases, such as cancer and inflammation. It has been found to exhibit anti-tumor activity in vitro and in vivo. MDBS has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro.
Propriétés
Nom du produit |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H18N2O3S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-7-16-15(10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
Clé InChI |
LEZGLKKXEOFTCS-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
SMILES canonique |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)



![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)